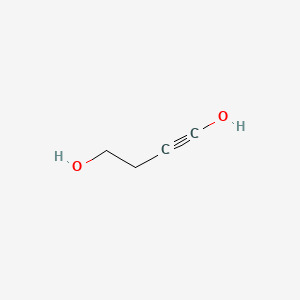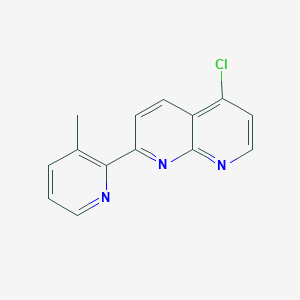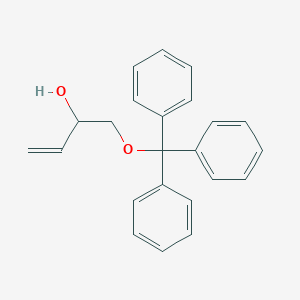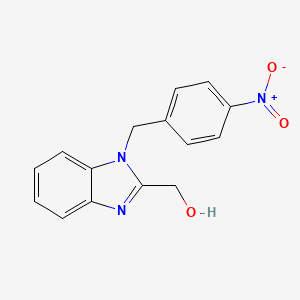
(R)-N,N-dimethyl-1-ferrocenylethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-[1-(Dimethylamino)ethyl]ferrocene, also known as ®-(+)-N,N-Dimethyl-1-ferrocenylethylamine, is an organometallic compound with the molecular formula C14H19FeN. It is a chiral amine derivative of ferrocene, which is a well-known metallocene with a sandwich structure consisting of two cyclopentadienyl rings bound to a central iron atom. This compound is notable for its applications in asymmetric synthesis and catalysis due to its chiral nature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-[1-(Dimethylamino)ethyl]ferrocene typically begins with the preparation of racemic 1-ferrocenylethanol. This intermediate is then converted to 1-ferrocenylchloroethane, which undergoes substitution with dimethylamine to yield a racemic mixture of [1-(Dimethylamino)ethyl]ferrocene. The racemic mixture is resolved into its enantiomers using recrystallization techniques, often involving tartrate salts .
Industrial Production Methods
Industrial production methods for ®-[1-(Dimethylamino)ethyl]ferrocene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
®-[1-(Dimethylamino)ethyl]ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving ®-[1-(Dimethylamino)ethyl]ferrocene include oxidizing agents like ferric chloride for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with ferric chloride yields ferrocenium ions, while reduction with lithium aluminum hydride can produce different amine derivatives .
Aplicaciones Científicas De Investigación
®-[1-(Dimethylamino)ethyl]ferrocene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which ®-[1-(Dimethylamino)ethyl]ferrocene exerts its effects is primarily through its role as a chiral ligand. It can coordinate with metal centers in catalytic systems, inducing chirality in the resulting products. The molecular targets and pathways involved depend on the specific application, such as asymmetric catalysis or chiral drug synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-[1-(Dimethylamino)ethyl]ferrocene
- N,N-Dimethyl-1-ferrocenylethylamine
- 1,1’-Bis[(2R,5R)-2,5-dimethylphospholano]ferrocene
Uniqueness
®-[1-(Dimethylamino)ethyl]ferrocene is unique due to its high enantiomeric purity and its effectiveness as a chiral ligand in asymmetric synthesis. Its ability to induce chirality in various chemical reactions makes it a valuable tool in both academic research and industrial applications .
Propiedades
Fórmula molecular |
C14H19FeN |
|---|---|
Peso molecular |
257.15 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;(1R)-1-cyclopenta-1,3-dien-1-yl-N,N-dimethylethanamine;iron(2+) |
InChI |
InChI=1S/C9H14N.C5H5.Fe/c1-8(10(2)3)9-6-4-5-7-9;1-2-4-5-3-1;/h4-8H,1-3H3;1-5H;/q2*-1;+2/t8-;;/m1../s1 |
Clave InChI |
UNMQCGHIBZALKM-YCBDHFTFSA-N |
SMILES isomérico |
C[C@H](C1=CC=C[CH-]1)N(C)C.[CH-]1C=CC=C1.[Fe+2] |
SMILES canónico |
CC(C1=CC=C[CH-]1)N(C)C.[CH-]1C=CC=C1.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 6-(2-cyanoethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8721152.png)

![1-(benzenesulfonyl)-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8721163.png)


![2-butyl-4-chloro-1-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylic acid](/img/structure/B8721180.png)



